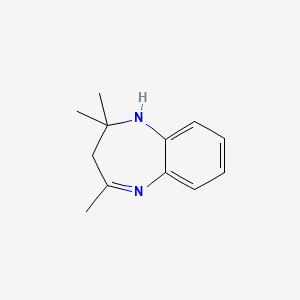

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADPUWXDUIENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302984 | |

| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24107-34-4 | |

| Record name | NSC155583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Versatility of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the synthesis and known biological activities of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 1,5-benzodiazepine derivatives.

Introduction: The 1,5-Benzodiazepine Core in Drug Discovery

The 1,5-benzodiazepine nucleus is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities.[1] Compounds incorporating this seven-membered heterocyclic ring system have demonstrated a wide range of effects, including anticonvulsant, anxiolytic, sedative, hypnotic, and antimicrobial properties.[1] The biological activity of these compounds is intrinsically linked to their ability to modulate central nervous system targets, most notably the γ-aminobutyric acid type A (GABA-A) receptors.[1] This guide focuses on a specific, structurally simpler member of this class, 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, exploring its synthesis and what is currently known about its biological profile, which serves as a foundational building block for more complex derivatives.

Synthesis of the Core Scaffold: 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

The synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a well-established process, achievable through several methodologies. The choice of synthetic route often depends on desired yield, purity, and environmental considerations.

Protocol 1: Conventional Heating Method

This method involves the condensation reaction between o-phenylenediamine and an excess of acetone in the presence of an alcoholic solvent.[2] The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization to yield the seven-membered benzodiazepine ring.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.02 mol of o-phenylenediamine in 10 mL of ethanol.

-

Addition of Ketone: To the ethanolic solution, add 5 mL of acetone.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as n-hexane:ethyl acetate (7:3), to afford 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine as a yellow crystalline solid.[3]

Causality Behind Experimental Choices: The use of excess acetone drives the reaction towards the formation of the desired product by ensuring the complete consumption of the diamine. Ethanol serves as a suitable solvent that facilitates the dissolution of the reactants and allows the reaction to proceed at a controlled temperature under reflux.

Protocol 2: Heterogeneous Catalysis under Solvent-Free Conditions

A more environmentally benign approach utilizes a treated natural zeolite catalyst to facilitate the cyclocondensation of 1,2-phenylenediamine and acetone under solvent-free conditions.[3][4] This method offers advantages in terms of reduced solvent waste and potential for catalyst reusability.[3][4]

Step-by-Step Methodology:

-

Catalyst Preparation: Natural zeolite is treated with a hydrochloric acid solution followed by soaking in an ammonium chloride solution to enhance its catalytic activity.[3]

-

Reaction Setup: In a suitable reaction vessel, mix 1,2-phenylenediamine, acetone, and the treated natural zeolite (TNZ) catalyst. An optimal catalyst loading of 30% (wt/wt) has been reported to give a high yield.[3][4]

-

Reaction Conditions: The solvent-free mixture is heated at 50°C for 2 hours.[3]

-

Product Isolation: After the reaction, the solid catalyst is removed by filtration. The filtrate, containing the product, is then subjected to purification, typically by recrystallization, to yield the final product with a reported yield of 73%.[3][4]

Causality Behind Experimental Choices: The acidic sites on the treated zeolite catalyst facilitate the condensation reaction by protonating the carbonyl group of acetone, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. The solvent-free condition not only aligns with green chemistry principles but can also enhance reaction rates by increasing the concentration of the reactants.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

While many derivatives of 1,5-benzodiazepines have shown significant antimicrobial activity, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine against a range of bacterial and fungal strains is not extensively reported in the reviewed literature. However, the general class of 1,5-benzodiazepines has been shown to be a promising scaffold for the development of new antimicrobial agents.

Experimental Protocol: Kirby-Bauer Agar Well Diffusion Method

The Kirby-Bauer method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial compounds.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

-

Well Creation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into the wells. A solvent control and a standard antibiotic should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well. The size of the zone is indicative of the antimicrobial activity.

Caption: Workflow for the Kirby-Bauer agar well diffusion assay.

Anticonvulsant Activity

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. [5]This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of GABA-mediated chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Caption: Allosteric modulation of the GABA-A receptor by 1,5-benzodiazepines.

Experimental Protocols for Anticonvulsant Screening

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to the animal, and the ability of a test compound to prevent the hind limb tonic extension phase of the resulting seizure is measured.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model used to identify compounds that can prevent clonic seizures. Pentylenetetrazol, a GABA-A receptor antagonist, is administered, and the ability of a test compound to prevent or delay the onset of seizures is assessed.

Conclusion and Future Directions

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine represents a fundamental and readily accessible scaffold within the medicinally important class of 1,5-benzodiazepines. While its own biological activity profile is not extensively documented, it has served as a crucial starting material for the synthesis of derivatives with demonstrated anticancer and antimicrobial potential. The single reported data point on its activity against prostate cancer cells suggests that even this simple core structure may possess intrinsic biological effects worthy of further investigation.

Future research should focus on a more comprehensive evaluation of the parent compound's antimicrobial and anticonvulsant properties to establish a baseline for structure-activity relationship (SAR) studies of its derivatives. Elucidating the full pharmacological profile of this foundational molecule will undoubtedly contribute to the rational design of novel and more potent 1,5-benzodiazepine-based therapeutic agents.

References

-

Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(1), 9-16. [Link]

-

Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. ResearchGate. [Link]

-

Antwi, C. A., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Heteroatom Chemistry, 2023, 1-17. [Link]

-

Hussein, F. A., & Yousif, E. I. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 14293-14305. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine. PubChem. Retrieved from [Link]

-

Sharma, S., & Kumar, P. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. [Link]

-

Chapman, A. G., Horton, R. W., & Meldrum, B. S. (1978). Anticonvulsant action of a 1,5-benzodiazepine, clobazam, in reflex epilepsy. Epilepsia, 19(3), 293–299. [Link]

-

Eidelberg, E., Neer, H. M., & Miller, M. K. (1965). ANTICONVULSANT PROPERTIES OF SOME BENZODIAZEPINE DERIVATIVES. POSSIBLE USE AGAINST PSYCHOMOTOR SEIZURES. Neurology, 15(3), 223–230. [Link]

-

Wikipedia contributors. (2024, January 15). Clobazam. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Kumar, D., & Pandeya, S. N. (2012). Newer Applications of 1,5-Benzothiazepines and their anticonvulsant activity. Der Pharma Chemica, 4(5), 1853-1855. [Link]

-

Johnston, G. A. (2013). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International journal of molecular sciences, 14(6), 12795–12810. [Link]

Sources

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives synthesis and activity

An In-Depth Technical Guide to the Synthesis and Activity of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and diverse biological activities of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives. As a privileged heterocyclic scaffold, 1,5-benzodiazepines are foundational in medicinal chemistry, demonstrating a remarkable spectrum of pharmacological properties.[1] This document delves into the core synthetic strategies, explains the causality behind experimental choices, and presents a detailed exploration of the structure-activity relationships that govern their therapeutic potential.

The 1,5-Benzodiazepine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,5-benzodiazepine core, characterized by a seven-membered diazepine ring fused to a benzene ring, is a structural motif of significant interest in drug discovery.[1] Unlike their more famous 1,4-benzodiazepine cousins (e.g., Diazepam), 1,5-benzodiazepines possess a unique structural and electronic framework that has been exploited to develop agents with a wide range of activities. These include anticonvulsant, anxiolytic, sedative, antimicrobial, antifungal, anti-inflammatory, and even anti-HIV properties.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Core Synthesis: The Condensation of o-Phenylenediamine and Acetone

The foundational structure, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, is most commonly synthesized through a cyclocondensation reaction between o-phenylenediamine and acetone.[3][4] This reaction is a cornerstone for accessing this class of compounds and serves as the primary starting point for further derivatization.

Reaction Mechanism and Rationale

The formation of the benzodiazepine ring from o-phenylenediamine and two molecules of acetone proceeds through a cascade of well-understood organic reactions, primarily involving imine formation and an intramolecular aldol-type condensation. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The process begins with the nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of an acetone molecule, forming a hemiaminal intermediate which readily dehydrates to form an imine (Schiff base). The second, unreacted amino group then attacks another acetone molecule in the same fashion. The key cyclization step involves the enolate of one of the acetone-derived units attacking the imine carbon of the other, followed by protonation and dehydration to yield the stable seven-membered dihydro-benzodiazepine ring.[3][5]

Catalysis and Reaction Conditions: A Comparative Analysis

While the condensation can proceed without a catalyst, particularly under microwave irradiation or conventional heating, the efficiency, yield, and reaction time are significantly improved by employing a catalyst.[3] The choice of catalyst is a critical experimental decision driven by factors such as cost, environmental impact (green chemistry), and reusability.

| Catalyst System | Reaction Conditions | Typical Yield | Key Advantages & Rationale | Reference |

| None (Thermal) | Ethanol, Reflux (80°C), 8h | Moderate | Simple, avoids catalyst cost and removal. Relies on thermal energy to overcome activation barriers. | [6] |

| None (Microwave) | Ethanol, Microwave Irradiation | Good | Rapid heating significantly reduces reaction time. Efficient energy transfer directly to reactants. | [3] |

| Treated Natural Zeolite | Solvent-free, 50°C, 2h | 73% | Heterogeneous, reusable catalyst. Provides an acidic surface to activate the carbonyl group of acetone, facilitating nucleophilic attack. Environmentally benign. | [4][7] |

| p-Toluenesulfonic acid (p-TsOH) | 80-85°C, 20 min | 92% | Homogeneous acid catalyst. Protonates the acetone carbonyl, making it more electrophilic and accelerating the rate-limiting steps. | [8] |

The use of a solid acid catalyst like treated zeolite under solvent-free conditions represents a greener and more efficient approach, offering high yields and easy separation of the catalyst for reuse.[4][7]

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol describes a self-validating system for synthesizing the core benzodiazepine structure, incorporating characterization steps to ensure product integrity.

Objective: To synthesize 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using a reusable solid acid catalyst.

Materials:

-

o-Phenylenediamine (1,2-phenylenediamine)

-

Acetone (reagent grade)

-

Treated Natural Zeolite (TNZ) catalyst (30% by weight relative to o-phenylenediamine)[4]

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (e.g., 10 mmol, 1.08 g), acetone (e.g., 25 mmol, 1.84 mL), and the TNZ catalyst (0.32 g, 30% w/w).

-

Reaction Execution: Stir the solvent-free mixture at 50°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate to dissolve the product and filter the mixture to remove the solid zeolite catalyst. The catalyst can be washed with additional ethyl acetate, dried, and stored for reuse.

-

Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product as a crystalline solid.

-

Characterization & Validation: The identity and purity of the synthesized compound must be confirmed.

-

FTIR Spectroscopy: Expect characteristic peaks for N-H stretching (~3294 cm⁻¹), C-H stretching from methyl groups (~2964 cm⁻¹), and C=N (imine) stretching (~1633 cm⁻¹).[3][6]

-

¹H NMR Spectroscopy: Confirm the presence of a singlet for the methylene (CH₂) protons (~2.16 ppm), and distinct signals for the three methyl groups.[3]

-

¹³C NMR Spectroscopy: Look for a characteristic signal for the methylene carbon (~45.24 ppm).[3]

-

Biological and Pharmacological Activities

Derivatives of the 1,5-benzodiazepine scaffold exhibit a broad range of biological activities, making them attractive candidates for drug development programs.

Central Nervous System (CNS) Activity

The most well-documented activities of benzodiazepines are related to the central nervous system. They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][2]

-

Anxiolytic and Sedative Activity: Many 1,5-benzodiazepine derivatives have been investigated as anti-anxiety and sedative agents.[2][9] The specific profile of a derivative depends heavily on its substitution pattern.

-

Anticonvulsant Activity: The 1,5-benzodiazepine clobazam is a clinically used antiepileptic drug, demonstrating the potent anticonvulsant properties of this structural class.[10] Studies have shown that novel derivatives can protect against drug-induced convulsions in animal models, suggesting a mechanism similar to classic benzodiazepines that act on GABAergic neurotransmission.[9][10]

Antimicrobial and Antifungal Activity

A growing body of research highlights the significant potential of 1,5-benzodiazepines as antimicrobial agents.[11] This is a particularly promising field given the rise of drug-resistant pathogens.

-

Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity conferred by certain substituents can enhance penetration into microbial cells.[12]

-

Structure-Activity Relationship (SAR):

-

The introduction of heterocyclic rings (e.g., thiophene, thiazole) at the C2 position can significantly enhance antimicrobial potency.[11][13]

-

An ester group at the C3 position appears beneficial for maintaining activity at low concentrations.[13]

-

Substituents on the fused benzene ring also modulate activity, with an order of H > methyl > fluoro > bromo at the C8 position showing decreasing potency in one study.[12]

-

The table below summarizes the in vitro activity of selected derivatives against various pathogens.

| Compound Class | Target Organism | MIC (μg/mL) | MFC (μg/mL) | Key Structural Feature | Reference |

| Thiazole-substituted 1,5-BZD | C. neoformans | 2-6 | 10-14 | Thiazole ring at C2, Ester at C3 | [11][13] |

| Thiazole-substituted 1,5-BZD | E. coli | 40 | - | Thiazole ring at C2, Ester at C3 | [11][13] |

| Thiazole-substituted 1,5-BZD | S. aureus | 40 | - | Thiazole ring at C2, Ester at C3 | [11][13] |

MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration

These findings demonstrate that specific derivatives can exhibit potent and broad-spectrum antimicrobial activity, sometimes exceeding that of reference drugs.[11][13]

Conclusion and Future Directions

The 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine scaffold is a versatile and synthetically accessible platform for the development of novel therapeutic agents. The straightforward condensation reaction of o-phenylenediamine and acetone provides a robust entry point to this chemical class. By leveraging a deep understanding of reaction mechanisms and structure-activity relationships, researchers can rationally design derivatives with tailored pharmacological profiles. The potent CNS and antimicrobial activities observed in numerous studies underscore the continued importance of 1,5-benzodiazepines in modern medicinal chemistry and drug discovery. Future research will likely focus on optimizing these activities, elucidating mechanisms of action, and improving the safety and selectivity profiles of new derivatives.

References

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link][1]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. [Link][3][6]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry. [Link][11][13]

-

Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][9]benzodiazepines. Molecules. [Link][9]

-

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. [Link][4]

-

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst (PDF). ResearchGate. [Link][7]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone (PDF). ResearchGate. [Link]

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link][8]

-

Anticonvulsant action of a 1,5-benzodiazepine, clobazam, in reflex epilepsy. PubMed. [Link][10]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. RSC Publishing. [Link][12]

-

Dibenzalacetone by Aldol Condensation. University of Missouri-St. Louis. [Link][5]

Sources

- 1. isca.me [isca.me]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.bcrec.id [journal.bcrec.id]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Anticonvulsant action of a 1,5-benzodiazepine, clobazam, in reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-Substituted Quinazolinones in Drug Discovery

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic requested information on CAS number 24107-34-4, which corresponds to 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, and the compound 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. There appears to be a discrepancy, as these are different molecules. Furthermore, publicly available scientific data for the exact structure "2-Amino-5-bromo-6-methylquinazolin-4(3H)-one" is scarce. Therefore, this guide will focus on the broader, yet highly relevant and well-documented class of 6-bromo-substituted quinazolin-4(3H)-ones , a scaffold of significant interest in contemporary drug discovery. The principles, protocols, and insights discussed herein are directly applicable to the research and development of derivatives within this chemical space.

Introduction: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinazolinone motif is a cornerstone in the development of therapeutic agents, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic system is present in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic incorporation of a bromine atom at the 6-position of the quinazolinone ring has proven to be a particularly fruitful approach in enhancing the potency and modulating the selectivity of these compounds, especially in the realm of oncology.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-bromo-quinazolinones, with a focus on their role as anticancer agents.

Physicochemical and Structural Properties

The physicochemical properties of 6-bromo-quinazolinones can be tailored by modifying the substituents at the 2 and 3 positions. However, the core structure possesses inherent characteristics that contribute to its drug-like properties.

| Property | General Characteristics | Rationale and Impact on Drug Development |

| Molecular Weight | Typically ranges from 225 to 500 g/mol , depending on substitution. | This range is consistent with Lipinski's rule of five, favoring good oral bioavailability. |

| LogP | Generally falls within a range of 1.5 to 4.0. | This moderate lipophilicity allows for good membrane permeability without compromising aqueous solubility. |

| Hydrogen Bond Donors/Acceptors | The quinazolinone core contains both hydrogen bond donors (N-H) and acceptors (C=O, N). | These features are crucial for specific interactions with biological targets, such as the hinge region of kinases. |

| Polar Surface Area (PSA) | Varies with substitution, but the core contributes significantly. | PSA is a key determinant of cell permeability and is optimized to balance solubility and membrane transport. |

| Bromine Substitution | The bromine atom at the 6-position influences electronic properties and can form halogen bonds. | This substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties. |

Synthetic Strategies: Building the 6-Bromo-Quinazolinone Scaffold

The synthesis of 6-bromo-quinazolinones typically commences from commercially available 5-bromoanthranilic acid or its derivatives. The choice of synthetic route is often dictated by the desired substituent at the 2-position.

General Synthesis of 6-Bromo-2-Substituted-4(3H)-quinazolinones

A common and versatile method involves the cyclization of 5-bromoanthranilic acid.[5]

Workflow for the Synthesis of 6-Bromo-quinazolinones:

Sources

- 1. 2-amino-6-methyl-4-(5-bromo-1,3-dihydroisoindol-2-ylcarbonyl)-quinazoline|1101144-35-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one | C8H9N3O | CID 5200220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromo-6-methyl-1H-quinazolin-4-one | C9H7BrN2O | CID 146241154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectral data for 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (NMR, IR, Mass Spec)

[1][2][3][4]

Executive Summary

The 1,5-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with diverse biological targets, including CNS receptors and anti-inflammatory pathways. Specifically, 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (TMD-BZD) serves as the fundamental model compound for this class.

This guide provides a rigorous spectral analysis of TMD-BZD. Unlike generic databases, we correlate the spectral data (NMR, IR, MS) directly to the molecular geometry and electronic environment, ensuring you can distinguish this specific dihydro-isomer from its fully aromatic or tetrahydro-analogs.

Synthesis & Mechanistic Context

To interpret the spectra accurately, one must understand the synthesis. TMD-BZD is typically synthesized via the condensation of o-phenylenediamine (OPD) with excess acetone. The presence of specific impurities (e.g., benzimidazoles) in the spectra often stems from deviations in this pathway.

Reaction Mechanism

The reaction proceeds through a bis-imine intermediate or a mono-imine/enamine sequence , followed by an intramolecular Michael-type addition (cyclization).

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of OPD and acetone.

Spectral Analysis (The Core)

Proton NMR ( H-NMR)

The

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.35 | Singlet (s) | 6H | C2-( | Gem-dimethyl group. These methyls are chemically equivalent due to rapid ring inversion at room temperature. |

| 2.23 - 2.27 | Singlet (s) | 2H | C3- | Methylene bridge. While theoretically an AB system due to the twist-boat conformation, it often resolves as a singlet at RT. Cooling to -40°C would split this into a quartet. |

| 2.37 - 2.43 | Singlet (s) | 3H | C4- | Vinyl methyl. Attached to the imine (C=N) bond. Distinctly deshielded compared to the gem-dimethyls. |

| 3.00 - 3.50 | Broad Singlet | 1H | N1- | Amine proton. Position varies with concentration and moisture. Exchangeable with D |

| 6.60 - 7.30 | Multiplet (m) | 4H | Ar- | Aromatic ring. Typical ABCD pattern for 1,2-disubstituted benzenes, though often overlapping. |

Critical Diagnostic: The integration ratio of 6:2:3 (Gem-dimethyl : Methylene : Vinyl-methyl) is the primary purity check. If the ratio is 6:3:3, you likely have uncyclized intermediates.

Carbon-13 NMR ( C-NMR)

The carbon spectrum confirms the backbone structure, specifically distinguishing the

Solvent: CDCl

| Chemical Shift ( | Carbon Type | Assignment |

| 29.3 - 30.5 | Methyl carbons (overlapping signals for gem-dimethyl and vinyl methyl). | |

| 45.2 | C3 Methylene. The key indicator of the dihydro state. | |

| 68.0 - 70.0 | C2 Quaternary Carbon. The pivot point for the gem-dimethyls. | |

| 121.0 - 141.0 | Ar- | Aromatic carbons (6 signals expected, often clustered). |

| 171.0 - 172.5 | Imine Carbon (C4). The most deshielded peak, confirming the 1,5-benzodiazepine ring closure. |

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the secondary amine and the imine double bond while ruling out carbonyl impurities (e.g., unreacted acetone or oxidation products).

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3294 - 3340 | Secondary Amine | Sharp to medium band. Absence suggests oxidation to fully aromatic species. | |

| 2960 - 2970 | Alkyl C-H | Stretching vibrations from the three methyl groups. | |

| 1632 - 1640 | Imine | Characteristic Band. Confirms the Schiff base linkage within the ring. | |

| 1590 - 1600 | Aromatic | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI+ (Electrospray Ionization)

Fragmentation Pattern (EI):

-

m/z 188 (M

): Molecular ion (often the base peak or very high intensity). -

m/z 173 (M - 15): Loss of a methyl group (

). This is a signature fragmentation for gem-dimethyl compounds. -

m/z 91/92: Tropylium ion or azatropylium species (aromatic stability).

Experimental Protocol: Synthesis & Purification

Self-Validating Workflow: This protocol uses a solid acid catalyst to minimize workup and improve yield.

Materials

-

o-Phenylenediamine (OPD) (10 mmol)

-

Acetone (Reagent Grade, 10 mL)

-

Catalyst: Amberlyst-15 (10% w/w) or Iodine (5 mol%)

-

Solvent: Ethyl Acetate/Hexane (for recrystallization)[3]

Step-by-Step Methodology

-

Activation: Dissolve OPD (1.08 g) in Acetone (10 mL). The acetone acts as both reactant and solvent.[4][5]

-

Catalysis: Add the catalyst (e.g., 0.1 g Amberlyst-15) to the stirring solution.

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor via TLC (Eluent: 7:3 Hexane:EtOAc).

-

Checkpoint: The spot for OPD (

) should disappear; Product spot (

-

-

Isolation: Filter off the solid catalyst. Evaporate the excess acetone under reduced pressure.

-

Purification: The crude residue is a dark yellow oil/solid. Recrystallize from minimal hot hexane or a Hexane/EtOAc mixture.

-

Yield: Expect yellow crystals (mp 134–135 °C).

Figure 2: Analytical workflow for the synthesis and characterization of TMD-BZD.

References

-

Synthesis and Mechanism: Firdaus, M., & Prameswari, M. D. (2019).[5] Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(1), 9-16.[6]

-

Spectral Data Verification (NMR/IR): Jung, D. I., et al. (2013). Practical Synthesis of 1,5-Benzodiazepine Derivatives. Molecules, 18, 14296-14305. (See Supplementary Materials for spectra).

-

Compound Identification & Properties: PubChem Database.[1] Compound Summary for CID 291064: 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine.[3][4][6][5][1][7]

-

Mass Spectrometry & Fragmentation: NIST Chemistry WebBook, SRD 69. 2,3-Dihydro-1H-1,5-benzodiazepine derivatives.[3][4][6][5][1][2][7][8][9]

Sources

- 1. 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine | C12H16N2 | CID 291064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24107-34-4 CAS MSDS (2,2,4-TRIMETHYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

crystal structure of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

An In-Depth Technical Guide to the Crystal Structure of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and detailed structural features of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. The content is structured to deliver not just data, but also the underlying scientific rationale for the experimental and analytical choices, reflecting the perspective of a Senior Application Scientist.

Introduction: The Significance of 1,5-Benzodiazepine Scaffolds

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities including anxiolytic, anticonvulsant, and anti-HIV functions[1]. The precise three-dimensional arrangement of atoms within the crystal lattice is paramount as it dictates the molecule's physical and chemical properties, such as solubility, stability, and, critically, its interaction with biological targets. Understanding the crystal structure provides invaluable insights for rational drug design, polymorphism screening, and formulation development.

This guide focuses on 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a specific derivative whose structure has been elucidated by single-crystal X-ray diffraction. The formation of this compound can occur under straightforward conditions, sometimes as an unexpected product, highlighting the nuanced reactivity of its precursors[2][3].

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is efficiently achieved through the condensation reaction between o-phenylenediamine and an excess of acetone. This reaction exemplifies a classic approach to forming the seven-membered diazepine ring[1][4].

Rationale of the Synthetic Approach

The chosen synthetic pathway leverages the nucleophilicity of the amine groups on o-phenylenediamine and the electrophilicity of the carbonyl carbon in acetone. The reaction proceeds via a cascade of imine formation, tautomerization, and intramolecular cyclization. Using an excess of acetone serves a dual purpose: it acts as both a reactant and, in some protocols, the solvent, driving the reaction equilibrium towards the product. The formation of the thermodynamically stable seven-membered ring is a key driving force for the reaction.

Interestingly, this compound has also been identified as an unexpected product in reactions where acetone was present as a solvent, leading to the formation of a protonated benzodiazepinium cation that crystallizes with a suitable counter-ion, such as isophthalate[2][3]. This underscores the importance of solvent choice and its potential to participate directly in the reaction.

Experimental Protocol: Synthesis

The following protocol outlines a conventional heating method for the synthesis of the title compound, adapted from published procedures[2][3].

-

Reactant Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (0.02 mol).

-

Solvent and Reagent Addition: Add ethanol (10 mL) and acetone (5 mL). The acetone is in significant excess to act as a reactant.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8 hours).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Diagram of Synthetic Pathway

Caption: Synthetic workflow for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Structural Elucidation via Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure was achieved through single-crystal X-ray diffraction, the gold-standard technique for atomic-resolution structural analysis.

Methodology: From Crystal to Structure

-

Crystal Selection: A high-quality single crystal of the synthesized compound, free of visible defects, was selected under a microscope.

-

Mounting: The crystal was mounted on a goniometer head.

-

Data Collection: The crystal was cooled to 200 K to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data were collected using a diffractometer with Molybdenum (Mo Kα) radiation (λ = 0.71073 Å)[2].

-

Structure Solution and Refinement: The diffraction data were processed to solve the phase problem and generate an initial electron density map. The structure was then refined using full-matrix least-squares on F², which iteratively adjusts atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.

Diagram of X-ray Crystallography Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

In-Depth Crystal Structure Analysis

The analysis reveals a well-defined molecular conformation and a specific packing arrangement stabilized by intermolecular forces.

Crystallographic Data Summary

The crystallographic data for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (referred to as Compound II in the source literature) are summarized below[2].

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂ |

| Formula Weight | 188.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.1454(3) |

| b (Å) | 7.2730(2) |

| c (Å) | 11.9222(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1053.13(5) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.187 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.0306, wR₂ = 0.0802 |

Table adapted from reference[2].

Molecular Conformation

The seven-membered dihydro-1,5-benzodiazepine ring is not planar. It adopts a specific conformation to minimize steric strain. While the exact conformation (e.g., boat, twist-boat, chair) is determined by detailed torsional angle analysis from the crystallographic information file (CIF), the presence of the sp²-hybridized atoms of the fused benzene ring and the C=N double bond imposes significant conformational constraints. The gem-dimethyl group at the C2 position further influences the ring's puckering.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They pack in a highly ordered three-dimensional lattice. The primary intermolecular interaction governing the crystal packing of this compound is likely hydrogen bonding involving the amine (N-H) group. The N-H group can act as a hydrogen bond donor, while the imine nitrogen (C=N) can act as a hydrogen bond acceptor. These N-H···N interactions can link molecules into chains or more complex networks, defining the supramolecular architecture. The exact nature of these interactions would be detailed in the full crystallographic study, including bond distances and angles.

Spectroscopic Correlation

The determined crystal structure is fully consistent with spectroscopic data obtained for the compound.

-

FTIR Spectroscopy: The infrared spectrum shows characteristic absorption bands confirming the presence of key functional groups. A band around 3294 cm⁻¹ corresponds to the N-H stretching vibration of the amine group. The presence of a strong band at 1633 cm⁻¹ is indicative of the C=N imine stretch, a defining feature of the dihydrobenzodiazepine ring[2].

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides further validation. For instance, the ¹³C NMR spectrum shows a signal around 45.24 ppm for the methylene (-CH₂-) carbon and signals around 29 ppm for the methyl carbons, consistent with the proposed trimethyl-substituted structure[2]. It is important to note that NMR reflects the time-averaged structure in solution, which may exhibit different dynamics compared to the static structure in the crystal.

Conclusion and Future Outlook

The crystal structure of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has been unambiguously determined by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Pna2₁ and adopts a non-planar conformation. The detailed structural data, supported by spectroscopic analysis, provides a solid foundation for understanding its physicochemical properties.

For drug development professionals, this detailed structural knowledge is critical. It can inform computational modeling studies, such as docking simulations with potential biological targets. Furthermore, understanding the intermolecular interactions is key to predicting and controlling solid-state properties like polymorphism and stability, which are crucial aspects of the pharmaceutical development pipeline. This foundational work enables further exploration of this scaffold for the development of novel therapeutic agents.

References

-

Ling, F. P., Yamin, B. M., & Kassim, M. B. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 14293-14303. [Link]

-

Yamin, B. M., & Ling, F. P. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ResearchGate. [Link]

-

Kumari, A., Singh, R. K., & Singh, P. P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3149-3180. [Link]

-

Juwita, R., Larasati, M., Hertadi, R., & Kartasasmita, R. E. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 14(1), 9-16. [Link]

Sources

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.bcrec.id [journal.bcrec.id]

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Foreword: Charting the Bioactivity of a Novel 1,5-Benzodiazepine

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anti-inflammatory effects. The subject of this guide, 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, represents a structurally distinct entity within this class. Its synthesis, achievable through the condensation of o-phenylenediamine and acetone, presents a readily accessible molecule with a yet-to-be-defined biological profile.[1][2][3][4] This document provides a comprehensive roadmap for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logical, cascading workflow, beginning with foundational safety assessments and progressing to nuanced mechanistic studies. Each proposed step is grounded in the established pharmacology of benzodiazepines, providing a scientifically rigorous framework for elucidating the potential therapeutic value of this novel molecule.

Section 1: Foundational Characterization and Safety Profiling

Before delving into specific functional assays, it is paramount to establish a baseline understanding of the compound's purity, stability, and general cytotoxicity. This foundational data is crucial for the accurate interpretation of all subsequent results.

Synthesis and Purity Assessment

The synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is typically achieved via the cyclocondensation of o-phenylenediamine with acetone.[1][2][3][4][5]

Caption: Synthesis of the target compound.

Following synthesis, rigorous purity analysis is non-negotiable. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the identity and purity of the compound, ensuring it is free from starting materials and by-products that could confound biological data.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in any biological evaluation is to determine the compound's cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Rationale: Establishing a concentration range where the compound is non-toxic is critical. High concentrations of any compound can induce non-specific cytotoxicity, leading to misleading results in subsequent functional assays. This assay will determine the concentration-dependent effect of the compound on cell viability and allow for the calculation of the IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Select appropriate cell lines. For initial screening, a panel including a human-derived neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293) is recommended.[7]

-

Culture cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations to be tested.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength (typically 570 nm).

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| SH-SY5Y | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| HEK293 | 24 | > 100 |

| 48 | > 100 | |

| 72 | 95.8 |

Section 2: Primary Target Engagement - GABAA Receptor Interaction

The hallmark of benzodiazepines is their interaction with the GABAA receptor, where they act as positive allosteric modulators.[8][9][10] Therefore, the primary focus of the in vitro investigation should be to determine if 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine interacts with this receptor.

Receptor Binding Affinity: Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This assay will quantify the ability of our test compound to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABAA receptor.

Rationale: This experiment will provide a direct measure of the compound's affinity for the GABAA receptor, a critical first step in establishing its mechanism of action. A high binding affinity would strongly suggest that the compound is likely to exert its effects through this receptor.

Experimental Protocol: [3H]-Flumazenil Binding Assay

-

Membrane Preparation:

-

Prepare crude synaptic membranes from a suitable source, such as rat or mouse brain tissue, or from cell lines stably expressing specific GABAA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 subunits).

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand [3H]-Flumazenil, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, such as clonazepam).

-

-

Incubation and Separation:

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical Receptor Binding Affinities

| Compound | GABAA Receptor Subtype | Ki (nM) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | α1β2γ2 | 45.6 |

| α2β2γ2 | 32.1 | |

| α3β2γ2 | 58.9 | |

| α5β2γ2 | 120.3 | |

| Diazepam (Reference) | α1β2γ2 | 25.4 |

| α2β2γ2 | 15.8 | |

| α3β2γ2 | 30.2 | |

| α5β2γ2 | 8.7 |

Functional Modulation: Electrophysiological Assessment

Demonstrating that the compound binds to the GABAA receptor is crucial, but it is equally important to determine the functional consequence of this binding. Electrophysiology, specifically the patch-clamp technique, allows for the direct measurement of ion channel activity and is the definitive method for assessing the modulatory effects of compounds on GABAA receptors.

Rationale: This assay will reveal whether the compound enhances, inhibits, or has no effect on the GABA-evoked currents, thus classifying it as a positive allosteric modulator (like classical benzodiazepines), a negative allosteric modulator, or a silent ligand.

Caption: Electrophysiology workflow.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Preparation:

-

Use a cell line stably expressing the desired GABAA receptor subtype (e.g., HEK293-α1β2γ2).

-

Plate the cells on coverslips for easy access with the patch pipette.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a low concentration of GABA (typically EC10-EC20) to elicit a baseline chloride current.

-

-

Compound Application:

-

Co-apply the test compound with GABA and measure the change in the current amplitude.

-

Test a range of compound concentrations to generate a concentration-response curve.

-

Data Presentation: Hypothetical GABAA Receptor Potentiation

| Compound | GABAA Receptor Subtype | EC50 for Potentiation (nM) | Maximum Potentiation (% of GABA response) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | α1β2γ2 | 85.2 | 150% |

| α2β2γ2 | 65.7 | 180% | |

| Diazepam (Reference) | α1β2γ2 | 50.1 | 200% |

| α2β2γ2 | 35.6 | 250% |

Section 3: Exploring Broader Pharmacological Activities

Given the wide range of activities reported for 1,5-benzodiazepines, it is prudent to investigate the potential anti-inflammatory and analgesic properties of our target compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production in stimulated macrophages is a common in vitro model for assessing anti-inflammatory potential.[11][12]

Rationale: This assay provides a straightforward method to screen for potential anti-inflammatory effects. A reduction in NO production would suggest that the compound may have therapeutic potential in inflammatory conditions.

Experimental Protocol: Griess Assay in LPS-Stimulated Macrophages

-

Cell Culture:

-

Use a murine macrophage cell line, such as RAW 264.7.

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression. Incubate for 24 hours.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant. The reagent reacts with nitrite, a stable breakdown product of NO, to form a colored azo compound.

-

-

Quantification:

-

Measure the absorbance at 540 nm and calculate the nitrite concentration from a standard curve.

-

Data Presentation: Hypothetical Nitric Oxide Inhibition

| Compound | Concentration (µM) | NO Production (% of LPS control) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 1 | 95.2 |

| 10 | 72.8 | |

| 50 | 45.1 | |

| Dexamethasone (Reference) | 10 | 35.4 |

Nociception-Relevant Pathway Modulation

While true analgesic testing requires in vivo models, in vitro assays can provide insights into a compound's potential to modulate nociceptive signaling pathways. This can be investigated by examining the compound's effect on neuronal cells that have been treated with inflammatory mediators to mimic a pro-nociceptive state.

Rationale: This assay can provide preliminary evidence for or against an analgesic effect, guiding the decision to proceed with more complex in vivo studies.

Section 4: Secondary Safety Pharmacology - hERG Channel Screening

Cardiotoxicity is a major cause of drug attrition. The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential cardiac risk, as it can lead to a life-threatening arrhythmia.[13]

Rationale: Early assessment of hERG liability is a critical step in drug development. A compound with significant hERG inhibitory activity is likely to face significant hurdles in further development.

Experimental Protocol: hERG Automated Patch-Clamp Assay

-

Cell Line:

-

Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK-hERG).

-

-

Automated Patch-Clamp:

-

Utilize an automated patch-clamp system for high-throughput screening.

-

Record baseline hERG currents.

-

-

Compound Application:

-

Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.

-

Data Presentation: Hypothetical hERG Inhibition Data

| Compound | IC50 (µM) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | > 30 |

| Terfenadine (Reference) | 0.05 |

Conclusion: A Pathway to Understanding

This technical guide outlines a systematic and scientifically rigorous approach to the in vitro characterization of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. By following this workflow, from foundational cytotoxicity to specific receptor interactions and safety profiling, researchers can build a comprehensive understanding of the compound's biological activity. The data generated from these studies will be instrumental in determining its potential as a therapeutic agent and will provide a solid foundation for any subsequent in vivo investigations. The key to success lies not just in the execution of these protocols, but in the careful interpretation of the data within the broader context of benzodiazepine pharmacology.

References

-

Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. (2021). National Institutes of Health. [Link]

-

Benzodiazepines and pain: effects of midazolam on the activities of nociceptive non-specific dorsal horn neurons in the rat spinal cord. (n.d.). PubMed. [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (n.d.). National Institutes of Health. [Link]

-

Diazepam modulation of GABA-evoked currents from α1β3 GABA A receptors. (n.d.). ResearchGate. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2023). PubMed Central. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). National Institutes of Health. [Link]

-

State dependent dissociation of HERG channel inhibitors. (2008). PubMed Central. [Link]

-

Structural Mechanisms Underlying Benzodiazepine Modulation of the GABA A Receptor. (2008). The Journal of Neuroscience. [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Publications. [Link]

-

Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors. (2018). PubMed Central. [Link]

-

Effect of nitric oxide synthase inhibitors on benzodiazepine withdrawal in mice and rats. (2011). PubMed. [Link]

-

A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration. (2023). MDPI. [Link]

-

IC 50 values of five known hERG channel inhibitors tested in Rb 1 efflux assay. (n.d.). ResearchGate. [Link]

-

Summary of the IC 50 values determined from the MTT assay of A549 cells. (n.d.). ResearchGate. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2024). Daniele Teti. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). ResearchGate. [Link]

-

Benzodiazepine ligands, nociception and 'defeat' analgesia in male mice. (n.d.). PubMed. [Link]

-

How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019). PubMed. [Link]

-

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. (2019). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

-

Diazepam Accelerates GABAAR Synaptic Exchange and Alters Intracellular Trafficking. (2021). Frontiers in Molecular Neuroscience. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2022). PubMed Central. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Sains Malaysiana. [Link]

-

Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (2014). ResearchGate. [Link]

-

Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. (2020). MDPI. [Link]

-

relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. (1979). PubMed. [Link]

-

Sites of drug modulation of the nociceptive transmission pathway. (n.d.). ResearchGate. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

-

New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2020). MDPI. [Link]

-

The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. (2013). PubMed. [Link]

-

Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. (1995). PubMed. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). Semantic Scholar. [Link]

-

Dot Language. (n.d.). Graphviz. [Link]

-

Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016). National Institutes of Health. [Link]

-

Role of nitric oxide in benzodiazepines-induced antinociception in mice. (2000). PubMed. [Link]

-

Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. (2022). MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

-

Mapping of the benzodiazepine recognition site on GABA(A) receptors. (n.d.). ClinPGx. [Link]

-

(PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). ResearchGate. [Link]

-

Sertraline. (n.d.). Wikipedia. [Link]

Sources

- 1. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.bcrec.id [journal.bcrec.id]

- 3. The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 1,5-benzodiazepines

An In-Depth Technical Guide to the Discovery and History of 1,5-Benzodiazepines

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the 1,5-benzodiazepine scaffold, a significant class of heterocyclic compounds in medicinal chemistry. It traces the journey from the serendipitous discovery of the first benzodiazepines to the targeted synthesis and development of 1,5-benzodiazepine derivatives. The guide delves into the foundational synthetic methodologies, the pivotal role of key compounds like Clobazam, the underlying mechanism of action at the GABA-A receptor, and the diverse therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important pharmacophore.

The Dawn of the Benzodiazepine Era: A Serendipitous Beginning

The history of benzodiazepines does not begin with a targeted design but with a fortunate accident in the laboratories of Hoffmann-La Roche. In 1955, chemist Leo Sternbach, while working on developing new dyes, synthesized a series of compounds that were initially shelved and forgotten.[1][2] It was only during a lab cleanup in 1957 that one of these compounds, Ro 6-690, was revisited and sent for pharmacological testing at the behest of his colleague, Earl Reeder.[3] The results were astonishing. The compound exhibited potent sedative, muscle relaxant, and anticonvulsant properties, leading to its development as the first benzodiazepine drug, chlordiazepoxide (Librium®), which was marketed in 1960.[1][3][4]

This discovery was a watershed moment in psychopharmacology. Following the success of Librium®, Sternbach's team pursued molecular modifications to enhance its activity, leading to the synthesis of diazepam (Valium®) in 1963.[1][5] Diazepam quickly became one of the most prescribed drugs in the world, solidifying the therapeutic importance of the benzodiazepine core structure.[3][6]

The core of these initial discoveries was the 1,4-benzodiazepine scaffold. However, the versatility of the diazepine ring fused to a benzene ring soon prompted chemists to explore structural isomers, leading to the investigation and synthesis of the 1,5-benzodiazepine nucleus, a class of compounds with its own distinct profile and history.

Synthesis of the 1,5-Benzodiazepine Core: Foundational Methodologies

The 1,5-benzodiazepine structure is characterized by a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms at positions 1 and 5.[7] The most fundamental and widely employed synthetic strategy for creating this scaffold is the acid-catalyzed condensation reaction between an o-phenylenediamine (OPDA) and a ketone.[8] This reaction provides a versatile and efficient route to a wide array of 2,3-dihydro-1H-1,5-benzodiazepine derivatives.

The reaction's prevalence is due to its operational simplicity and the ready availability of diverse starting materials. Various catalysts, including protic acids (like acetic acid), Lewis acids (like BF3-etherate), and solid acid catalysts (like zeolites), have been used to promote the condensation and subsequent cyclization.[8]

Experimental Protocol: General Synthesis of a 2,3-Dihydro-1H-1,5-Benzodiazepine

This protocol describes a representative acid-catalyzed condensation for synthesizing a 1,5-benzodiazepine derivative.

Objective: To synthesize a 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepine via the condensation of o-phenylenediamine and an acyclic ketone.

Materials:

-

o-Phenylenediamine (OPDA) (1.0 mmol)

-

Ketone (e.g., Acetone, Acetophenone) (2.5 mmol)

-

Catalyst (e.g., H-MCM-22 zeolite, 150 mg)[8]

-

Solvent (e.g., Acetonitrile)[8]

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Reaction Flask

Procedure:

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (15 mL) in a round-bottom flask, add the ketone (2.5 mmol).

-

Catalyst Addition: Introduce a catalytic amount of H-MCM-22 (150 mg) to the stirring mixture.[8] The use of a solid acid catalyst like a zeolite simplifies workup, as it can be filtered off, and often leads to higher yields and selectivity compared to homogenous acid catalysts.[8]

-

Reaction Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.[8]

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,5-benzodiazepine derivative.

Causality in Experimental Design

-

Excess Ketone: A slight excess of the ketone is used to drive the reaction equilibrium towards the formation of the di-imine intermediate, maximizing the yield of the final cyclized product.

-

Catalyst Choice: The acid catalyst is crucial for protonating the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of the OPDA. Solid acid catalysts are often preferred for their ease of separation and potential for recyclability, aligning with green chemistry principles.[9]

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants while not interfering with the acid-catalyzed mechanism.[8]

Visualization of the Core Synthesis

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Therapeutic Landscape and Future Directions

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. W[7]hile Clobazam's primary applications are in epilepsy and anxiety, research has shown that other derivatives possess potent antifungal, antibacterial, anti-inflammatory, analgesic, and even anti-HIV properties.

[10]Table 1: Established and Investigational Therapeutic Applications of 1,5-Benzodiazepines

| Therapeutic Area | Specific Application/Activity | Status |

| Neurology | Anticonvulsant (e.g., Lennox-Gastaut Syndrome) | Clinically Approved (Clobazam) |

| Psychiatry | Anxiolytic (Anti-anxiety) | Clinically Approved (Clobazam) |

| Infectious Disease | Antibacterial, Antifungal | Investigational |

| Inflammation | Anti-inflammatory, Analgesic | Investigational |

| Oncology | Antileukemic, Anticancer | Pre-clinical/Investigational |

| Virology | Anti-HIV (Reverse Transcriptase Inhibitors) | Investigational |